molecular formula C8H9NO3 B8068100 6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one

6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B8068100
M. Wt: 167.16 g/mol
InChI Key: WOFJANXRJRDWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a biochemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-3-methoxybenzaldehyde oxime typically involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-methoxybenzaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s oxime group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzaldehyde oxime
  • 2-Hydroxy-3-ethoxybenzaldehyde oxime
  • 2-Hydroxy-3-methoxyacetophenone oxime

Uniqueness

2-Hydroxy-3-methoxybenzaldehyde oxime is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFJANXRJRDWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=CNO)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=CNO)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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